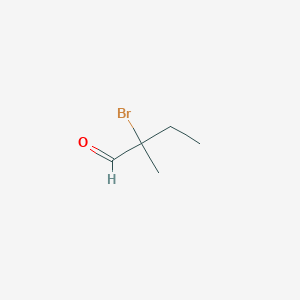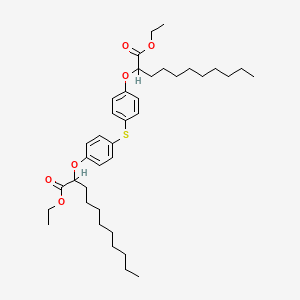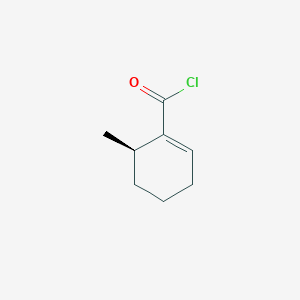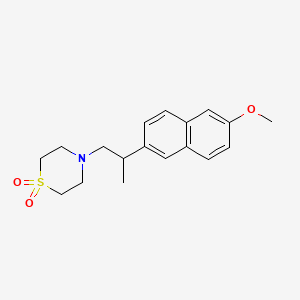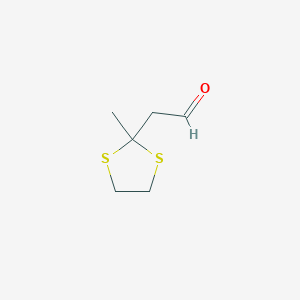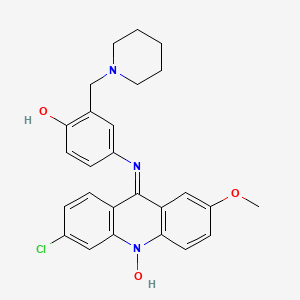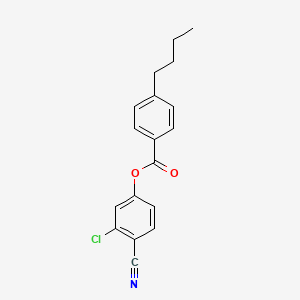
3-Chloro-4-cyanophenyl 4-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-cyanophenyl 4-butylbenzoate is a chemical compound with the molecular formula C18H17ClNO2. It is known for its unique structure, which includes a chloro and a cyano group attached to a phenyl ring, and a butyl group attached to a benzoate ester. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyanophenyl 4-butylbenzoate typically involves the esterification of 3-chloro-4-cyanophenol with 4-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-cyanophenyl 4-butylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of 3-azido-4-cyanophenyl 4-butylbenzoate or 3-thiocyanato-4-cyanophenyl 4-butylbenzoate.
Reduction: Formation of 3-chloro-4-aminophenyl 4-butylbenzoate.
Oxidation: Formation of 3-chloro-4-cyanophenyl 4-butylbenzoic acid.
Aplicaciones Científicas De Investigación
3-Chloro-4-cyanophenyl
Propiedades
Número CAS |
71919-50-1 |
|---|---|
Fórmula molecular |
C18H16ClNO2 |
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
(3-chloro-4-cyanophenyl) 4-butylbenzoate |
InChI |
InChI=1S/C18H16ClNO2/c1-2-3-4-13-5-7-14(8-6-13)18(21)22-16-10-9-15(12-20)17(19)11-16/h5-11H,2-4H2,1H3 |
Clave InChI |
JTNQQBIYDMCBAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)
![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14464923.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)
